molecular formula C19H30N4O2S B5676931 (3R*,5S*)-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide

(3R*,5S*)-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide

Cat. No. B5676931
M. Wt: 378.5 g/mol
InChI Key: SNSXAYTXMUHVLO-CVEARBPZSA-N
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Description

The compound , due to its complex nomenclature, likely belongs to a class of bioactive molecules that exhibit significant pharmacological potential. Its structure suggests it is a synthetic molecule, designed for specific receptor targeting, considering the presence of a piperidine moiety, a thiazole ring, and specific stereochemistry.

Synthesis Analysis

The synthesis of complex molecules like this typically involves multiple steps, including the formation of the piperidine ring, introduction of the thiazole group, and final coupling to achieve the desired stereochemistry. Related research on similar compounds shows that key steps might involve cyclization reactions, amide bond formation, and stereo-specific synthesis techniques to achieve the desired 3R*,5S* configuration. The exact methodology would depend on the desired physicochemical and pharmacological properties of the final product.

Molecular Structure Analysis

The molecular structure of this compound suggests a deliberate design to interact with specific biological targets. The presence of the thiazole ring and piperidine moiety indicates potential for enhanced binding affinity to certain receptors. Molecular orbital methods, like AM1, can be used for conformational analysis, identifying energetically favorable conformations that are crucial for biological activity (Shim et al., 2002)(Shim et al., 2002).

properties

IUPAC Name

(3R,5S)-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2S/c1-13-14(2)26-17(22-13)6-5-7-21-18(24)15-10-16(12-20-11-15)19(25)23-8-3-4-9-23/h15-16,20H,3-12H2,1-2H3,(H,21,24)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSXAYTXMUHVLO-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CCCNC(=O)C2CC(CNC2)C(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)CCCNC(=O)[C@@H]2C[C@@H](CNC2)C(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5S)-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide

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